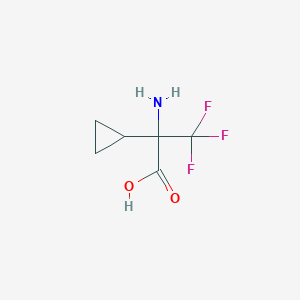

2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid

描述

属性

IUPAC Name |

2-amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)5(10,4(11)12)3-1-2-3/h3H,1-2,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJAMLDTFDQNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C6H8F3NO2 |

| Molecular Weight | 183 Da |

| LogP (predicted) | -0.73 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 63 Ų |

| Carbon Bond Saturation (Fsp3) | 0.83333 |

Table 1. Physical properties of this compound as derived from available structural data.

General Synthetic Approaches for Quaternary α-Amino Acids

Synthesizing quaternary α-amino acids, especially those containing fluorinated groups, presents significant challenges due to the steric hindrance around the quaternary center. Several general approaches have been developed that can be adapted for preparing this compound.

Alkylation of Glycine Derivatives

One common approach involves the alkylation of protected glycine derivatives. This methodology can be adapted by employing suitable protecting groups and sequentially introducing the cyclopropyl and trifluoromethyl groups or their synthetic equivalents.

The alkylation approach typically follows this general scheme:

- Protection of the amino group

- Formation of a glycine enolate

- Sequential alkylation with appropriate electrophiles

- Deprotection to reveal the amino acid

As demonstrated in related compounds, the alkylation of chiral glycine equivalents such as (S)-5 can be employed using appropriate electrophiles to introduce the desired functional groups.

Synthesis Methods for Fluorinated Amino Acids

Dynamic Kinetic Resolution Approach

For structurally similar compounds like 2-amino-5,5,5-trifluoropentanoic acid, dynamic kinetic resolution (DKR) has proven to be an effective method for large-scale synthesis. This approach allows for the preparation of enantiomerically enriched products from racemic starting materials.

The general procedure involves:

- Preparation of a racemic 2-amino-3,3,3-trifluoropropanoic acid derivative

- Formation of a metal complex with a chiral ligand

- Resolution under thermodynamic control

- Isolation of the enantiomerically enriched product

As reported for related compounds, this approach can be scaled up to 20g and provides excellent chemical yields and diastereoselectivity.

Direct Fluorination Methods

Direct fluorination methods involve introducing the trifluoromethyl group either through nucleophilic or electrophilic fluorination reagents. For the synthesis of this compound, these methods would need to be adapted to accommodate the cyclopropyl substituent.

Potential fluorinating reagents include:

- DAST (diethylaminosulfur trifluoride)

- Deoxofluor

- Sulfuryl fluoride

- CF3 transfer reagents such as Ruppert-Prakash reagent (TMSCF3)

Specific Methods for Cyclopropyl-Containing Amino Acids

Asymmetric Cyclopropanation Approach

Recent advancements in asymmetric cyclopropanation provide powerful tools for constructing cyclopropane α-amino acids. These methods can potentially be adapted for the synthesis of this compound.

A catalytic radical process for asymmetric cyclopropanation of dehydroaminocarboxylates with in situ-generated α-aryldiazomethanes has been developed as a stereoselective synthesis method for cyclopropyl α-amino acids. This approach could potentially be modified to include the trifluoromethyl group.

Ring-Closing Methods

Ring-closing methods involve the intramolecular cyclization of appropriately functionalized precursors to form the cyclopropane ring. This approach has been successfully applied in the synthesis of trans-2-amino-cyclopropyl formic acid derivatives.

The synthetic method described for trans-2-amino-cyclopropyl formic acid derivatives includes:

- Boc protection of the amino group

- Hydrolysis under alkaline conditions

- Deprotection using trifluoroacetic acid

This three-step reaction sequence is reported to be short, low-cost, high-yield, and suitable for large-scale preparation, with total yields reaching 90.92%.

Proposed Synthesis Routes for this compound

Based on the synthesis methods described for related compounds, several potential routes can be proposed for the preparation of this compound.

Route A: Alkylation of Trifluoroalanine Derivatives

This approach begins with a protected form of 3,3,3-trifluoroalanine and introduces the cyclopropyl group through alkylation:

Route B: Cyclopropylation of a Trifluoromethylated Precursor

This route involves first introducing the trifluoromethyl group to a suitable precursor, followed by cyclopropylation:

- Preparation of a suitable α,β-unsaturated amino acid derivative

- Trifluoromethylation using appropriate reagents

- Asymmetric cyclopropanation

- Deprotection to yield the target compound

Route C: Modification of Cyclopropylglycine

Starting with (2S)-2-amino-2-cyclopropylacetic acid:

- Protection of the amino group

- Conversion to a suitable derivative capable of accepting a CF3 group

- Trifluoromethylation using a suitable CF3 source

- Deprotection to yield the target compound

Analytical Methods and Characterization

Characterization of this compound typically involves a combination of spectroscopic and analytical techniques:

Spectroscopic Analysis

| Technique | Key Information Obtained |

|---|---|

| ¹H NMR | Confirms cyclopropyl protons with characteristic signals at δ 0.5-1.2 ppm |

| ¹³C NMR | Identifies quaternary carbon at approximately δ 60-70 ppm, CF₃ group (quartet due to C-F coupling) |

| ¹⁹F NMR | Shows CF₃ group typically as a singlet at approximately δ -60 to -70 ppm |

| IR Spectroscopy | Characteristic bands for NH₂ (3300-3500 cm⁻¹), C=O (1700-1750 cm⁻¹), C-F (1000-1400 cm⁻¹) |

| Mass Spectrometry | Molecular ion at m/z 183, fragmentation pattern including loss of CF₃ (m/z 114) |

Table 2. Spectroscopic techniques and expected results for characterization of this compound.

Chromatographic Analysis

HPLC analysis using chiral columns can be employed to determine enantiomeric purity when stereoselective synthesis methods are used. Typical conditions might include:

- Column: Chiralpak AD-H or similar

- Mobile phase: Hexane/isopropanol mixtures

- Detection: UV at 210-220 nm

Challenges and Considerations in Synthesis

Stereochemical Control

The synthesis of this compound presents significant challenges in stereochemical control due to the quaternary stereocenter. The presence of both cyclopropyl and trifluoromethyl groups requires careful consideration of reaction conditions to achieve the desired stereochemistry.

Stability of the Cyclopropane Ring

The cyclopropane ring is known to be strained and potentially reactive under certain conditions. As noted in the synthesis of trans-2-amino-cyclopropyl formic acid derivatives, special attention must be paid to maintaining the stability of the cyclopropane ring throughout the synthetic sequence.

化学反应分析

Types of Reactions

2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

- This compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. The trifluoromethyl group significantly alters the physical and chemical properties of the molecules it helps create, such as lipophilicity and stability .

Synthetic Routes

- Common synthetic methods include the reaction of cyclopropylamine with trifluoromethylated precursors. These reactions can be optimized for high yield and purity through careful control of conditions such as temperature and solvent choice.

Biological Research

Effects on Biological Systems

- 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid has been investigated for its effects on various biological pathways. It may interact with specific enzymes or receptors, modulating their activity and influencing metabolic pathways .

Potential Therapeutic Properties

- The compound is being explored for its therapeutic potential, particularly in drug development. Its unique properties make it a candidate for creating novel pharmaceuticals that target specific diseases or conditions .

Medicinal Chemistry

Drug Development

- The compound has been examined for its role as an amide surrogate in medicinal chemistry, particularly in designing inhibitors for various biological targets. For instance, it has been linked to potential treatments for inflammatory bowel diseases through its action on interleukin-23 receptors .

Enzyme Inhibition Studies

- Research indicates that this compound can inhibit specific enzymes, which is critical in developing drugs that require precise modulation of enzymatic activity .

Industrial Applications

Production of Specialized Chemicals

- In industry, this compound is utilized in the production of specialized chemicals and materials. Its unique properties allow it to be incorporated into various formulations that require enhanced performance characteristics.

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex molecules | Enhances stability and reactivity in synthesized compounds |

| Biological Research | Investigates effects on biological systems | Modulates enzyme activity; potential therapeutic uses |

| Medicinal Chemistry | Drug development targeting specific diseases | Linked to interleukin-23 receptor inhibition; potential for treating IBD |

| Industrial Applications | Used in production of specialized chemicals | Provides enhanced performance characteristics in formulations |

Case Study: Inhibitors of Indoleamine 2,3-Dioxygenase (IDO)

Research has demonstrated that derivatives of this compound show promise as inhibitors of IDO, an enzyme involved in immune response modulation. This opens avenues for therapeutic applications in cancer treatment where immune modulation is critical .

作用机制

The mechanism of action of 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

2-Amino-2-benzyl-3,3,3-trifluoropropanoic Acid

2-Amino-3,3,3-trifluoropropanoic Acid (Parent Compound)

(R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid

- Molecular Formula: C₁₀H₁₀F₃NO₂

- Molecular Weight : 233.19 g/mol

- CAS No.: 14464-67-6

- Key Features: Features a trifluoromethylphenyl group, enhancing aromatic interactions in drug-receptor binding.

Structural and Functional Data Table

| Compound Name | Molecular Formula | Molecular Weight | Substituent | CAS Number | Key Properties/Applications |

|---|---|---|---|---|---|

| 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid | C₆H₈F₃NO₂ (est.) | 189.13 (est.) | Cyclopropyl | Not provided | Hypothesized enhanced rigidity |

| 2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid | C₁₀H₁₀F₃NO₂ | 233.19 | Benzyl | 126873-28-7 | High lipophilicity, research use |

| 2-Amino-3,3,3-trifluoropropanoic acid | C₃H₄F₃NO₂ | 143.06 | None | 17463-43-3 | Biochemical precursor |

| (R)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C₁₀H₁₀F₃NO₂ | 233.19 | Trifluoromethylphenyl | 14464-67-6 | Drug discovery applications |

Physicochemical and Commercial Insights

- Solubility and Stability: Hydrochloride salts (e.g., 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride) improve water solubility, critical for in vitro assays .

- Pricing and Availability: 2-Amino-3,3,3-trifluoropropanoic acid hydrochloride: €260.00/g (1g) . (R)-enantiomers (e.g., (R)-2-Amino-3,3,3-trifluoropropanoic acid) are discontinued, highlighting enantioselective synthesis challenges .

生物活性

2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoic acid (CAS No. 1447422-93-6) is an organic compound notable for its unique structural features, including a cyclopropyl group and three fluorine atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is C6H8F3NO2. Its structure allows for various chemical reactions, including oxidation and substitution reactions, which can influence its biological activity. The trifluoromethyl group is particularly significant in modulating the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various biochemical pathways. The presence of the cyclopropyl and trifluoromethyl groups can enhance its binding affinity and selectivity towards certain molecular targets.

Pharmacological Effects

Research indicates that compounds featuring trifluoromethyl groups often demonstrate enhanced potency and selectivity in biological systems. For instance, studies have shown that the incorporation of trifluoromethyl groups can improve the pharmacokinetic properties of drug candidates by increasing their metabolic stability and bioavailability .

Case Studies

- Anticancer Activity : In a study exploring the structure-activity relationship (SAR) of trifluoromethylated amino acids, it was found that the introduction of a trifluoromethyl group significantly increased the anticancer activity against drug-resistant tumor cell lines . This suggests that this compound may have similar therapeutic potential.

- Neurological Effects : Another investigation highlighted that compounds with similar structures could cross the blood-brain barrier and exhibit neuroprotective effects. The modulation of neurotransmitter pathways by such compounds suggests potential applications in treating neurological disorders .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2-Amino-3,3,3-trifluoropropanoic acid | Lacks cyclopropyl group | Moderate activity against certain cancer cells |

| Cyclopropylamine | Contains cyclopropyl but no CF₃ | Limited therapeutic applications |

| Trifluoromethylated amino acids | Varies in structure | Enhanced potency in various therapeutic areas |

Research Findings

Recent studies have focused on synthesizing enantioenriched variants of trifluoromethylated compounds to optimize their biological activities . The development of these compounds has been linked to improved efficacy in targeting specific diseases.

常见问题

Basic Research Question

- Hydrophobicity : The trifluoromethyl group reduces aqueous solubility (logP ~1.6) but enhances lipid membrane permeability.

- Acid Dissociation (pKa) : The carboxylic acid group (pKa ~2.5) and amino group (pKa ~9.8) dictate ionization states in physiological buffers.

- Thermal Stability : Decomposes above 200°C, requiring storage at -20°C for long-term stability .

How can reaction conditions be optimized for high-yield synthesis?

Advanced Research Question

- Catalyst Screening : Transition metals (e.g., Pd/C) improve cyclopropane ring formation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility, while THF minimizes side reactions .

- Temperature Control : Maintaining 0–5°C during ester hydrolysis prevents racemization .

What spectroscopic techniques differentiate enantiomers of this compound?

Advanced Research Question

- Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers.

- Circular Dichroism (CD) : Detects optical activity differences in the cyclopropyl and trifluoromethyl regions .

How does the trifluoromethyl group modulate biological activity in target enzymes?

Advanced Research Question

- Electron-Withdrawing Effects : The -CF group polarizes the α-carbon, enhancing hydrogen bonding with catalytic residues (e.g., in proteases).

- Metabolic Stability : Fluorine’s electronegativity reduces oxidative degradation, prolonging in vivo half-life .

What purification challenges arise during synthesis, and how are they addressed?

Basic Research Question

- Byproduct Removal : Silica gel chromatography isolates the target compound from cyclopropane ring-opening byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98% by HPLC) .

How is this compound utilized in the development of fluorinated polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。